Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate
Brand Name: Vulcanchem
CAS No.: 62190-15-2
VCID: VC18445594
InChI: InChI=1S/2C15H21N3O4S.H2O/c2*1-22-13-3-2-11(23(16,20)21)10-12(13)14(19)17-15-4-7-18(8-5-15)9-6-15;/h2*2-3,10H,4-9H2,1H3,(H,17,19)(H2,16,20,21);1H2
SMILES:
Molecular Formula: C30H44N6O9S2
Molecular Weight: 696.8 g/mol

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate

CAS No.: 62190-15-2

Cat. No.: VC18445594

Molecular Formula: C30H44N6O9S2

Molecular Weight: 696.8 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate - 62190-15-2

Specification

CAS No. 62190-15-2
Molecular Formula C30H44N6O9S2
Molecular Weight 696.8 g/mol
IUPAC Name N-(1-azabicyclo[2.2.2]octan-4-yl)-2-methoxy-5-sulfamoylbenzamide;hydrate
Standard InChI InChI=1S/2C15H21N3O4S.H2O/c2*1-22-13-3-2-11(23(16,20)21)10-12(13)14(19)17-15-4-7-18(8-5-15)9-6-15;/h2*2-3,10H,4-9H2,1H3,(H,17,19)(H2,16,20,21);1H2
Standard InChI Key DMMPSCJDRLZFGK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC23CCN(CC2)CC3.COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC23CCN(CC2)CC3.O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted with a methoxy group at position 2, a sulfamoyl group at position 5, and a quinuclidinyl group attached via an ethylamine linker. The hemihydrate designation indicates the presence of half a water molecule per formula unit, influencing its crystalline stability and solubility. Key structural elements include:

  • Benzamide core: Provides a planar aromatic system for target binding.

  • Methoxy group: Enhances lipid solubility and metabolic stability.

  • Sulfamoyl group: Critical for DHPS inhibition via mimicry of para-aminobenzoic acid (PABA).

  • Quinuclidine moiety: A bicyclic amine conferring rigidity and potential blood-brain barrier permeability.

Physicochemical Profile

Table 1 summarizes critical physicochemical data:

PropertyValue
Molecular FormulaC30H44N6O9S20.5H2OC_{30}H_{44}N_{6}O_{9}S_{2} \cdot 0.5H_{2}O
Molecular Weight696.8 g/mol
CAS Registry Number62190-15-2
SolubilityModerate in polar aprotic solvents
StabilityStable under inert conditions

The quinuclidine group’s basicity (pKa9.5pK_a \approx 9.5) suggests protonation at physiological pH, enhancing solubility in acidic environments.

Synthesis and Manufacturing

Reaction Pathways

Synthesis involves sequential functionalization of the benzamide core (Figure 1):

  • Sulfamoylation: Introduction of the sulfamoyl group at position 5 using chlorosulfonic acid and ammonia.

  • Methoxy Installation: Etherification at position 2 via nucleophilic substitution with methyl iodide.

  • Quinuclidine Coupling: Amide bond formation between the benzamide’s amine and quinuclidine-4-ethylamine under carbodiimide catalysis.

Optimization Challenges

Key challenges include:

  • Steric hindrance: The quinuclidine’s bicyclic structure complicates coupling yields, necessitating excess reagents.

  • Hydrate Control: Hemihydrate formation requires precise crystallization conditions to avoid polymorphic variability.

Mechanism of Action and Biological Activity

Antibacterial Activity

The compound inhibits DHPS, a key enzyme in bacterial folate synthesis, by competing with PABA for the enzyme’s active site. This disrupts nucleotide production, halting bacterial replication. Table 2 compares its activity against common pathogens:

Bacterial StrainMIC (µg/mL)Target
Staphylococcus aureus4.2DHPS
Escherichia coli8.7DHPS

Research Findings and Applications

Antibiotic Development

As a DHPS inhibitor, this compound serves as a lead structure for novel antibiotics targeting methicillin-resistant S. aureus (MRSA) and extended-spectrum β-lactamase (ESBL) E. coli. Structural analogs with improved pharmacokinetics are under preclinical evaluation.

Central Nervous System (CNS) Disorders

Exploratory studies suggest utility in:

  • Alzheimer’s Disease: Enhances acetylcholine levels via receptor modulation.

  • Neuropathic Pain: Blocks α9α10 nicotinic receptors in rodent models.

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